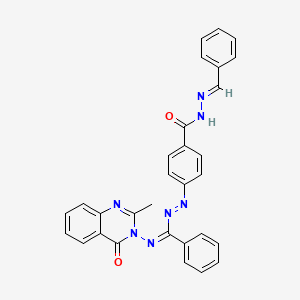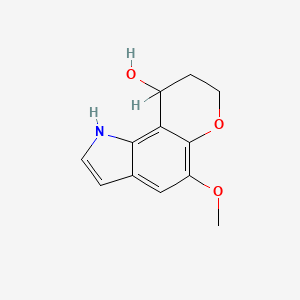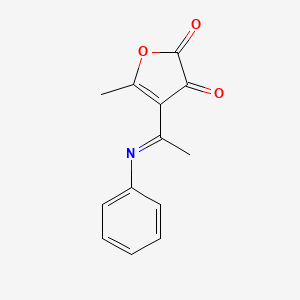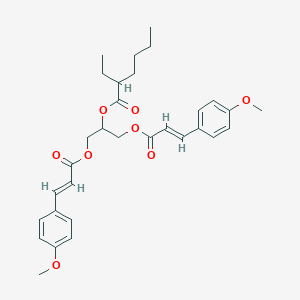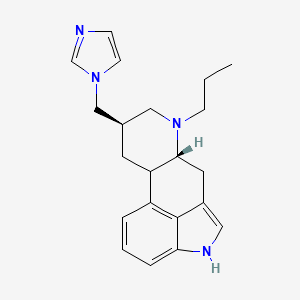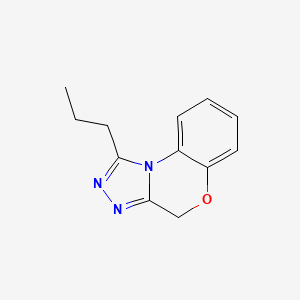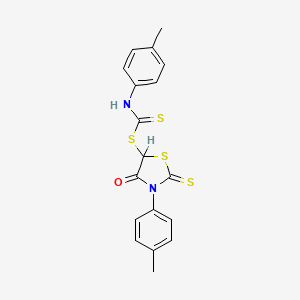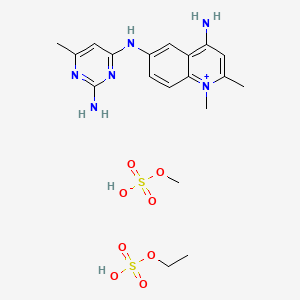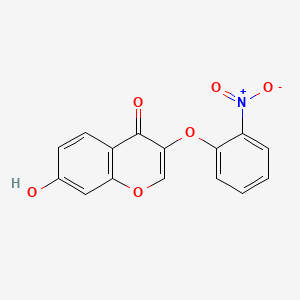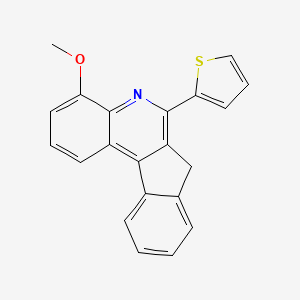
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- typically involves multi-step reactions. One efficient method includes using 7-aminonaphthalene-1,3-disulfonic acid supported on layered double hydroxides (LDHs) as a catalyst. The catalyst is integrated through a three-step synthesis process, and Zn-Cr LDHs are synthesized with a molar ratio of 2:1 by the co-precipitation method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.
Scientific Research Applications
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The compound’s conformationally-constrained structure enhances its binding affinity to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-c]quinoline: A parent compound with similar structural features but lacking the methoxy and thienyl substituents.
4-Methoxy-6-(2-thienyl)-indeno[2,1-c]quinoline: A closely related compound with slight variations in the substituent positions.
Uniqueness
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and thienyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
128404-87-5 |
|---|---|
Molecular Formula |
C21H15NOS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-17-9-4-8-15-19-14-7-3-2-6-13(14)12-16(19)21(22-20(15)17)18-10-5-11-24-18/h2-11H,12H2,1H3 |
InChI Key |
UNDKKHAZTQBOCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(N=C21)C4=CC=CS4)CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



